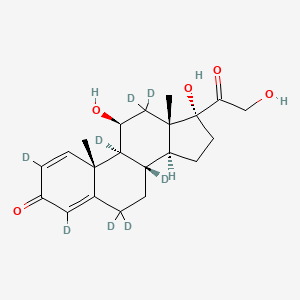

Prednisolone-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

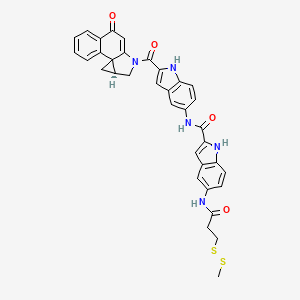

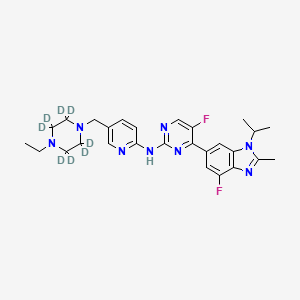

Prednisolone-d8 is a deuterated form of prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study pharmacokinetics, distribution, metabolism, and excretion profiles of glucocorticoids .

Preparation Methods

The preparation of prednisolone-d8 involves several synthetic steps. One method starts with prednisone acetate as the raw material. The process includes:

- 3, 20-keto protective reaction

- 11-keto reduction reaction

- 21-hydroxyl esterification reaction

- 3, 20-keto deprotection reaction

- 21-acetic ester hydrolysis reaction

This method is advantageous due to its novel process route, simplicity, rapid operation, and suitability for large-scale industrial production .

Chemical Reactions Analysis

Prednisolone-d8 undergoes various chemical reactions, including:

- Oxidation : Prednisolone can be oxidized to form different metabolites.

- Reduction : Reduction reactions can modify the ketone groups in the molecule.

- Substitution : Substitution reactions can occur at various positions on the steroid backbone.

Common reagents used in these reactions include methanol, deuterated internal standards, and various chromatographic solvents. The major products formed from these reactions are typically different metabolites of prednisolone .

Scientific Research Applications

Prednisolone-d8 is extensively used in scientific research, particularly in:

- Chemistry : Used in mass spectrometry and NMR spectroscopy to study the pharmacokinetics and metabolism of glucocorticoids.

- Biology : Helps in understanding the biological pathways and mechanisms of glucocorticoids.

- Medicine : Used to optimize dosing regimens for glucocorticoid therapies by studying drug metabolism and excretion.

- Industry : Employed in the development and validation of analytical methods for drug testing and quality control .

Mechanism of Action

Prednisolone-d8, like prednisolone, exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various inflammatory cytokines and immune cells, which are downregulated to reduce inflammation and immune response .

Comparison with Similar Compounds

Prednisolone-d8 is compared with other similar glucocorticoids such as:

- Prednisone : Similar in structure but differs in having a ketone group at the 11th carbon instead of a hydroxyl group.

- Methylprednisolone : Has a methyl group at the 6th carbon, making it more potent.

- Dexamethasone : More potent due to the presence of a fluorine atom at the 9th carbon.

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications for studying drug metabolism and pharmacokinetics .

Properties

Molecular Formula |

C21H28O5 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,8,9,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,14D,18D |

InChI Key |

OIGNJSKKLXVSLS-MVYDBMNESA-N |

Isomeric SMILES |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@]3([C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])O)[2H])[2H])([2H])[2H])C |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

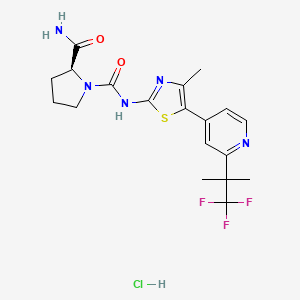

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)

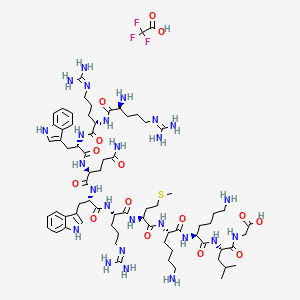

![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)

![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)

![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)

![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)

![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)

![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)